2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid

Description

Chemical Identity and Nomenclature

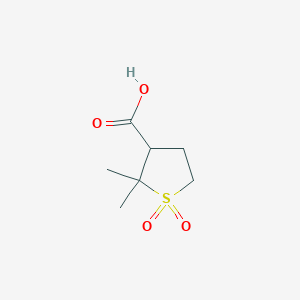

The compound’s systematic IUPAC name, 2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid , reflects its core structure:

- Thiolane backbone : A five-membered sulfur heterocycle (tetrahydrothiophene).

- Sulfone group : Two oxygen atoms double-bonded to sulfur at position 1.

- Carboxylic acid : At position 3.

- Methyl substituents : At position 2.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2229262-59-1 | |

| Molecular Formula | C₇H₁₂O₄S | |

| Molecular Weight | 208.23 g/mol | |

| SMILES | CC1(CS(=O)(=O)CC1C(=O)O)C | |

| InChI Key | Not explicitly reported | – |

The sulfone group confers polarity, while the carboxylic acid enables salt formation or esterification.

Historical Development and Discovery

The compound’s synthesis builds on advances in sulfone chemistry and heterocyclic ring functionalization:

- Sulfone synthesis : Early methods involved oxidation of thiolanes (e.g., hydrogen peroxide-mediated oxidation of tetrahydrothiophene).

- Carboxylic acid introduction : Modern strategies employ decarboxylative sulfinylation, where carboxylic acids react with sulfinates under photocatalytic conditions.

- Steric control : The 2,2-dimethyl group’s incorporation likely arose from ketone protection strategies in carbohydrate chemistry, as seen in related dioxolane derivatives.

While no explicit discovery timeline exists for this compound, its structural analogs (e.g., sulfolane) have been studied since the 1960s for solvent applications.

Position in Sulfur-Containing Heterocyclic Chemistry

This compound occupies a niche in sulfone and heterocycle research due to:

A. Sulfone Reactivity :

B. Heterocyclic Diversity :

C. Comparative Analysis :

This compound’s dual functionality positions it as a candidate for metal-free cross-couplings and bioactive molecule synthesis, expanding sulfone chemistry beyond traditional solvent uses.

Properties

IUPAC Name |

2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-7(2)5(6(8)9)3-4-12(7,10)11/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJIVBAQAREUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCS1(=O)=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229262-59-1 | |

| Record name | 2,2-dimethyl-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid typically involves the reaction of thiolane derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of 2,2-dimethylthiolane using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is carried out in an acidic medium to facilitate the formation of the dioxothiolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxothiolane ring to a thiolane ring.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alcohols and amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiolane derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Synthetic Chemistry Applications

Meldrum's acid serves as a key intermediate in various synthetic pathways due to its reactivity and ability to form derivatives. Key applications include:

- Alkylation and Acylation : The acidic hydrogen on the carbon adjacent to the carbonyl groups allows for alkylation and acylation reactions. This property enables the introduction of various alkyl and acyl groups, leading to the formation of diverse compounds such as amides and esters .

- Synthesis of Ketenes : When subjected to high temperatures (above 200 °C), Meldrum's acid can decompose to produce ketenes. These highly reactive intermediates can participate in various addition reactions, facilitating the formation of new carbon-carbon bonds and cyclic structures .

- Knorr Pyrrole Synthesis : The ketoesters generated from Meldrum's acid derivatives are instrumental in synthesizing pyrrole compounds through the Knorr synthesis route. This method is significant for developing pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

Meldrum's acid has also been explored for its potential medicinal applications:

- Beta-Lactamase Inhibition : Research indicates that derivatives of Meldrum's acid can be used to develop beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by protecting beta-lactam antibiotics from enzymatic degradation .

- Antimicrobial Activity : Some studies have suggested that Meldrum's acid derivatives exhibit antimicrobial properties. This aspect is being investigated for potential applications in treating bacterial infections .

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the use of Meldrum's acid in synthesizing pyrrole derivatives through a one-pot reaction involving alkylation and subsequent cyclization. The resulting pyrroles showed promising biological activity against various pathogens.

Case Study 2: Development of Beta-Lactam Antibiotics

In another research effort, Meldrum's acid was utilized to create novel beta-lactam antibiotics with enhanced stability against beta-lactamases. These compounds were tested against resistant bacterial strains, showing improved efficacy compared to traditional antibiotics.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Alkylation, acylation, ketene synthesis | Versatile building block for complex molecules |

| Medicinal Chemistry | Beta-lactamase inhibition, antimicrobial activity | Potential treatment for resistant infections |

| Research & Development | Synthesis of novel compounds | Facilitates discovery of new drugs |

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the dioxothiolane ring and carboxylic acid group allows it to form stable complexes with metal ions, influencing various catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfone and Carboxylic Acid Groups

2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid

- Molecular Formula: C₁₃H₁₁NO₆S

- Molar Mass : 309.29 g/mol

- CAS : 1097046-53-1

- Key Features : Combines a dioxothiolane ring with an isoindole-dione system and carboxylic acid. The sulfone group enhances oxidative stability, while the fused isoindole moiety may influence photophysical properties. Used in pharmaceutical intermediates for its rigid structure .

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid

- Molecular Formula : C₈H₁₂O₄

- Molar Mass : 172.18 g/mol

- CAS : 87319-12-8

- Key Features : A dioxolane derivative with a carboxylic acid side chain. The dioxolane ring provides stereochemical control in synthesis, making it valuable for chiral drug development. Lacks sulfur but shares the 2,2-dimethyl substitution pattern .

Functional Analogs: Cyclic Esters and Carboxylic Acid Derivatives

Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate (METHYLDIOXOLANE)

- Molecular Formula : C₈H₁₄O₄

- Molar Mass : 174.20 g/mol

- CAS : 6413-10-1

- Key Features : A ketal derivative of ethyl acetoacetate. Used as a flavoring agent (e.g., Fructone) due to its fruity aroma. Demonstrates the role of dioxolane rings in masking reactive carbonyl groups .

3-(2-Oxothiolan-3-ylidenemethyl)-2,2-dimethylcyclopropanecarboxylic Acid

- Molecular Formula : C₁₁H₁₄O₃S

- Key Features: Contains a thiolanone (2-oxothiolane) ring conjugated with a cyclopropane-carboxylic acid system. Commercial derivatives like kadethrin (insecticide) highlight its bioactivity. The cyclopropane ring introduces strain, enhancing reactivity .

Pharmaceutical Intermediates with Bicyclic Systems

(4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester

Physicochemical Properties

Biological Activity

2,2-Dimethyl-1,1-dioxothiolane-3-carboxylic acid (CAS No. 2229262-59-1) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxothiolane ring, which contributes to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 178.21 g/mol. Its structure is crucial for understanding its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby providing protection against oxidative stress in cellular models .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes and obesity .

- Cell Signaling Modulation : There is evidence that this compound can modulate signaling pathways related to inflammation and cell survival .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antioxidant Activity

The compound demonstrates significant antioxidant properties. In vitro studies have shown that it effectively reduces oxidative stress markers in various cell lines. For instance, it reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in cells exposed to oxidative stress .

Anti-inflammatory Effects

In animal models, the compound has been reported to reduce inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Some studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This activity could be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Case Studies

Several case studies highlight the potential applications of this compound:

- Oxidative Stress Model : A study conducted on human fibroblast cells demonstrated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls .

- Diabetes Research : In a diabetic rat model, administration of the compound resulted in improved glucose tolerance and reduced blood glucose levels, suggesting its role in metabolic regulation .

- Inflammation Studies : A recent investigation into its anti-inflammatory effects revealed that the compound significantly downregulated the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Data Table: Biological Activities Overview

Q & A

Q. Can this compound act as a ligand in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.